Pentyl acetate

Catalog No.
S579939
CAS No.
628-63-7
M.F
C7H14O2
C7H14O2
CH3COO(CH2)4CH3
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentyl acetate

CAS Number

628-63-7

Product Name

Pentyl acetate

IUPAC Name

pentyl acetate

Molecular Formula

C7H14O2
C7H14O2
CH3COO(CH2)4CH3

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-3-4-5-6-9-7(2)8/h3-6H2,1-2H3

InChI Key

PGMYKACGEOXYJE-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C

solubility

0.2 % (NIOSH, 2024)
Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride
In water, 1.73X10+3 mg/L at 25 °C
1.7 mg/mL at 20 °C
Solubility in water: poor
0.2%

Synonyms

amyl acetate, pentyl acetate

Canonical SMILES

CCCCCOC(=O)C

The exact mass of the compound Pentyl acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.2 % (niosh, 2016)0.01 m1.7 mg/ml at 20 °cmiscible with ethanol, ethyl ether; soluble in carbon tetrachloridein water, 1.73x10+3 mg/l at 25 °c1.7 mg/ml at 20 °csolubility in water: poor0.2%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7923. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Pentanols - Supplementary Records. It belongs to the ontological category of acetate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

n-Pentyl acetate (CAS 628-63-7), also known as n-amyl acetate, is a medium-to-slow evaporating aliphatic ester procured primarily as a specialty solvent for moisture-sensitive coatings and biphasic pharmaceutical extractions. Characterized by its low aqueous solubility, controlled volatilization rate, and established solvency for nitrocellulose and synthetic resins, it serves as a critical process material in workflows requiring strict phase separation and evaporation control. While it shares structural similarities with other commercially available acetates, the specific linear five-carbon chain of n-pentyl acetate confers distinct kinetic and thermodynamic properties that dictate its selection over lighter homologs in demanding industrial environments [1].

Substituting n-pentyl acetate with the industry-standard n-butyl acetate or its branched isomer, isoamyl acetate, frequently compromises process performance and economics. In coating formulations, the faster evaporation of n-butyl acetate rapidly cools the substrate, drawing in atmospheric moisture and causing 'blushing' or opacity in the final film. In liquid-liquid extraction workflows, such as antibiotic recovery or trace metal separation, branched isomers like isoamyl acetate exhibit different partitioning behaviors and phase-separation kinetics, while shorter-chain acetates suffer from higher aqueous miscibility, leading to increased solvent losses into the aqueous waste stream[1].

Controlled Evaporation Rate for Blush Resistance

n-Pentyl acetate exhibits a significantly slower evaporation profile compared to the industry benchmark, n-butyl acetate. With a relative evaporation rate of 0.42 to 0.5 (where n-butyl acetate = 1.0), n-pentyl acetate volatilizes slowly enough to prevent the rapid temperature drops that cause atmospheric moisture condensation on drying films. This controlled kinetic behavior is critical for maintaining optical clarity and structural integrity in high-humidity coating applications[1].

Evidence DimensionRelative Evaporation Rate (BuAc = 1.0)
Target Compound Data0.42 - 0.5
Comparator Or Baselinen-Butyl acetate (1.0)
Quantified Difference50-58% slower evaporation rate
ConditionsStandard ambient conditions (20-25°C)

Essential for formulators of specialty lacquers and automotive clearcoats to prevent moisture-induced blushing and ensure high-gloss finishes without adding heavy retarder solvents.

Minimized Aqueous Solubility for Efficient Liquid-Liquid Extraction

In large-scale biphasic extractions, solvent loss to the aqueous phase represents a major operational cost. n-Pentyl acetate demonstrates a water solubility of approximately 0.2 wt% at 20°C, which is substantially lower than that of n-butyl acetate (typically ~0.68 to 1.0 wt%). This reduced aqueous miscibility ensures higher solvent recovery rates and lowers the organic load in aqueous effluent, making it a highly efficient choice for continuous extraction processes such as active pharmaceutical ingredient (API) recovery .

Evidence DimensionSolubility in Water (wt% at 20°C)
Target Compound Data~0.2 wt%
Comparator Or Baselinen-Butyl acetate (~0.68 - 1.0 wt%)
Quantified Difference>3x reduction in aqueous solubility
Conditions20°C, atmospheric pressure

Directly impacts procurement ROI by reducing solvent make-up requirements and minimizing wastewater treatment costs in pharmaceutical and chemical manufacturing.

Superior Selectivity in Trace Metal Separation

For the selective elimination or recovery of specific metal complexes from mineral matrices, the choice of the exact ester isomer dictates phase separation efficiency. In the optimized liquid-liquid extraction of thallium(I) chloride complexes from hydrochloric acid matrices, n-amyl acetate was experimentally identified as the most effective solvent, achieving 99.4% recovery. It outperformed both isoamyl acetate and diisopropyl ether by providing clearer phase separation and selectivity against interfering matrix elements, ensuring precise downstream analytical quantification[1].

Evidence DimensionExtraction Suitability and Recovery
Target Compound Datan-Amyl acetate (99.4% recovery, clear phase separation)
Comparator Or BaselineIsoamyl acetate / Diisopropyl ether (suboptimal selectivity/separation)
Quantified DifferenceIdentified as the singular optimal solvent for the specific HCl-matrix extraction
Conditions8 mol/L HCl matrix, two-step liquid-liquid extraction

Demonstrates that linear n-pentyl acetate cannot be universally swapped with its branched isoamyl counterpart in highly sensitive analytical or metallurgical extraction workflows.

High-Humidity Coating and Lacquer Formulation

Due to its relative evaporation rate of 0.42–0.5 against n-butyl acetate, n-pentyl acetate is procured as a critical retarder solvent for nitrocellulose and acrylic lacquers applied in high-humidity environments. It prevents the blush (cloudiness) that occurs when faster solvents rapidly cool the surface and trap condensed moisture [1].

Pharmaceutical Antibiotic Extraction (e.g., Penicillin)

In the downstream processing of fermentation broths, n-pentyl acetate's extremely low water solubility (0.2 wt%) minimizes solvent loss into the aqueous raffinate. It is utilized to efficiently partition active pharmaceutical ingredients away from aqueous impurities while maintaining favorable process economics and reducing effluent treatment loads .

Trace Element and Metallurgical Separation

n-Pentyl acetate is specifically selected over branched isomers like isoamyl acetate for the selective liquid-liquid extraction of metal chloride complexes from heavy mineral matrices. Its specific phase-separation kinetics ensure high recovery rates (e.g., 99.4% for thallium) without co-extracting unwanted matrix interferences [2].

Physical Description

N-amyl acetate appears as a mixture of isomers. A clear colorless liquid with a banana-like odor. Flash point varies from 65 °F to 95 °F. Less dense (at 7.2 lb / gal) than water and slightly soluble in water. Hence floats on water. Vapors heavier than air.
Liquid
Colorless liquid with a persistent banana-like odor; [NIOSH]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a persistent banana-like odor.

Color/Form

Colorless liquid

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

130.099379685 g/mol

Monoisotopic Mass

130.099379685 g/mol

Boiling Point

295 °F at 760 mmHg (USCG, 1999)
149.2 °C
149.00 to 150.00 °C. @ 760.00 mm Hg
149 °C
295 °F
301 °F

Flash Point

(n-) 91 °F (cc); (all isomers) 106F (cc); (iso-) 69 °F (cc) (USCG, 1999)
91 °F
77 °F (25 °C) (CLOSED CUP)
60 °F (16 °C) (Closed cup)
25 °C c.c.
91 °F (n-), 106 °F (all isomers), 69 °F (iso-)
77 °F

Heavy Atom Count

9

Vapor Density

4.5 (Air = 1)
Relative vapor density (air = 1): 4.5

Density

0.876 at 68 °F (USCG, 1999) - Less dense than water; will float
0.8756 at 20 °C
Relative density (water = 1): 0.88
0.88

LogP

2.3 (LogP)
2.30
log Kow = 2.30
2.18

Odor

Persistent banana-like odor

Odor Threshold

Odor Threshold Low: 0.0075 [mmHg]
Odor Threshold High: 7.3 [mmHg]
Detection odor threshold from AIHA (mean = 0.052 ppm)
0.6 to 39 mg/cu m in air; 0.26 to 5 mg/L in water
Detection in air: 0.04-31.0 mg/cu m; detection in water: 0.08 ppm
Low: 0.0265 mg/cu m; High: 37.1 mg/cu m; Irritating concn: 530 mg/cu m.

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

less than -148 °F (USCG, 1999)
-70.8 °C
-71 °C
-95 °F

UNII

92Q24NH7AS

GHS Hazard Statements

Aggregated GHS information provided by 2365 companies from 14 notifications to the ECHA C&L Inventory.;
H226 (99.96%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Medication: n-amyl acetate serves therapeutically as an anti-inflammatory agent ... .

Vapor Pressure

5.17 mmHg (USCG, 1999)
3.5 [mmHg]
3.5 mm Hg at 25 °C /from experimentally derived coefficients/
Vapor pressure, kPa at 25 °C: 0.65
5.17 mmHg
4 mmHg

Pictograms

Flammable

Flammable

Other CAS

628-63-7

Wikipedia

Amyl_acetate

Biological Half Life

No reports found; [TDR, p. 95]

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fragrance Ingredients
Hazard Classes and Categories -> Flammable - 3rd degree
Cosmetics -> Solvent

Methods of Manufacturing

Manufacturing involves esterification of the alcohol with acetic acid.

General Manufacturing Information

Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
Transportation Equipment Manufacturing
Acetic acid, pentyl ester: ACTIVE
Primary amyl acetate is a liquid mixture of the isomeric forms of pentyl acetate.

Analytic Laboratory Methods

Method: NIOSH 1450, Issue 3; Procedure: gas chromatography with flame ionization; Analyte: n-amyl acetate; Matrix: air; Detection Limit: 0.9 ug/sample.
Method: OSHA PV2142; Procedure: gas chromatography wth flame ionization detector; Analyte: n-amyl acetate; Matrix: air; Detection Limit: 10 ppb (55 ug/cu m).
Analyte: n-amyl acetate; Matrix: air; Procedure: Gas chromatography, flame ionization detector; Desorption: 1 mL CS2, stand 30 min; Range: 50 to 1575 mg/cu m at 10 L; Precision: 0.02; Est limit of detection: 0.02 mg/samp; Interferences: none /Esters/
The USA Environmental Protection Agency has proposed methods for analysis of volatile priority pollutants, such as amyl acetate, by gas chromatography/mass spectroscopy using purge-and-trap techniques.

Storage Conditions

Storage temp: ambient (cool)
Large quantities should be stored outdoors, in above ground storage tanks. Drums should be stored in a cool, well ventilated area. All storage containers should be grounded.

Stability Shelf Life

Stability during transport: stable

Dates

Last modified: 08-15-2023

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